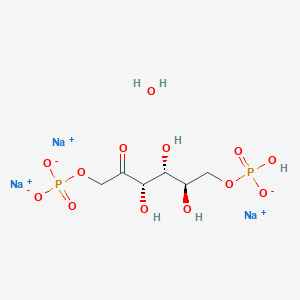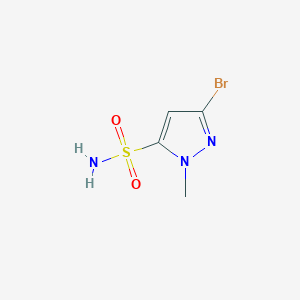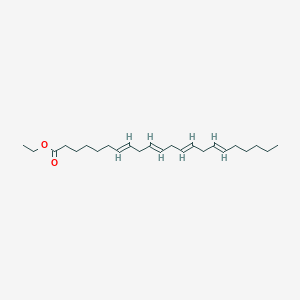
D-Fructose 1,6-bisphosphate trisodium salt xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose 1,6-bisphosphate trisodium salt xhydrate: is a common metabolic sugar and a key intermediate in the glycolytic pathway. It is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate, which are crucial for cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Fructose 1,6-bisphosphate trisodium salt xhydrate can be synthesized through the phosphorylation of fructose-6-phosphate by the enzyme phosphofructokinase . The reaction involves the transfer of a phosphate group from ATP to fructose-6-phosphate, resulting in the formation of D-Fructose 1,6-bisphosphate .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Microorganisms such as yeast or bacteria are used to produce the compound through their metabolic pathways .
Chemical Reactions Analysis
Types of Reactions: D-Fructose 1,6-bisphosphate trisodium salt xhydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form simpler sugars or other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include glyceraldehyde 3-phosphate, dihydroxyacetone phosphate, and other sugar derivatives .
Scientific Research Applications
Chemistry: D-Fructose 1,6-bisphosphate trisodium salt xhydrate is used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase and fructose-1,6-bisphosphatase .
Biology: In biological research, it is used to study metabolic pathways, particularly glycolysis and gluconeogenesis. It is also an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase .
Medicine: The compound is studied as a neuroprotective agent in brain injury and as an inhibitor of acetate kinase .
Industry: In the industrial sector, this compound is used in the production of various biochemical products and as a reagent in analytical chemistry .
Mechanism of Action
D-Fructose 1,6-bisphosphate trisodium salt xhydrate exerts its effects by modulating the activity of key enzymes in the glycolytic pathway. It acts as an allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis . This modulation enhances the conversion of fructose-6-phosphate to D-Fructose 1,6-bisphosphate, thereby increasing the flux through the glycolytic pathway . Additionally, it activates the M2 isoform of pyruvate kinase (PK-M2), which is predominant in cancer cells .
Comparison with Similar Compounds
- D-Fructose 6-phosphate disodium salt hydrate
- D-Glucose 6-phosphate solution
- D-Ribose 5-phosphate disodium salt hydrate
- Dihydroxyacetone phosphate dilithium salt
Uniqueness: D-Fructose 1,6-bisphosphate trisodium salt xhydrate is unique due to its role as a key intermediate in glycolysis and its ability to modulate the activity of multiple enzymes involved in energy production . Its neuroprotective properties and potential therapeutic applications further distinguish it from other similar compounds .
Properties
Molecular Formula |
C6H13Na3O13P2 |
|---|---|
Molecular Weight |
424.08 g/mol |
IUPAC Name |
trisodium;[(3S,4R,5R)-3,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-2-oxohexyl] phosphate;hydrate |
InChI |
InChI=1S/C6H14O12P2.3Na.H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;1H2/q;3*+1;/p-3/t3-,5-,6-;;;;/m1..../s1 |
InChI Key |
ISLNIFDAODOXHN-GNWSQLALSA-K |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)(O)[O-].O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)(O)[O-].O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B12312806.png)
![N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide](/img/structure/B12312814.png)

![1-[(Chloromethyl)sulfanyl]-3-methoxypropane](/img/structure/B12312835.png)
![rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans](/img/structure/B12312842.png)
![2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12312850.png)
![8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12312857.png)
![Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid](/img/structure/B12312861.png)



![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)
